molecular formula C21H16 B14607460 9-Benzylidene-1-methyl-9H-fluorene CAS No. 58243-50-8

9-Benzylidene-1-methyl-9H-fluorene

Cat. No.: B14607460
CAS No.: 58243-50-8
M. Wt: 268.4 g/mol
InChI Key: GKUPDZCIBKBVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzylidene-1-methyl-9H-fluorene: is an organic compound with the molecular formula C20H14 . It is a derivative of fluorene, characterized by the presence of a benzylidene group at the 9th position and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-1-methyl-9H-fluorene typically involves the condensation of fluorene with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like benzyl alcohol at elevated temperatures (around 95°C) for a specific duration (approximately 1.5 hours) .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-Benzylidene-1-methyl-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine:

Industry: In the industrial sector, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-Benzylidene-1-methyl-9H-fluorene in various applications is primarily based on its ability to participate in conjugated systems. The presence of the benzylidene group allows for extended π-conjugation, which enhances its electronic properties. This extended conjugation is crucial for its use in organic electronics, where it can facilitate charge transport and improve the efficiency of devices .

Properties

CAS No.

58243-50-8

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

9-benzylidene-1-methylfluorene

InChI

InChI=1S/C21H16/c1-15-8-7-13-19-17-11-5-6-12-18(17)20(21(15)19)14-16-9-3-2-4-10-16/h2-14H,1H3

InChI Key

GKUPDZCIBKBVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C2=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.